6-((Ethylamino)methyl)pyridin-2(1H)-one 6-((Ethylamino)methyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577756
InChI: InChI=1S/C8H12N2O/c1-2-9-6-7-4-3-5-8(11)10-7/h3-5,9H,2,6H2,1H3,(H,10,11)
SMILES: CCNCC1=CC=CC(=O)N1
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

6-((Ethylamino)methyl)pyridin-2(1H)-one

CAS No.:

Cat. No.: VC13577756

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

6-((Ethylamino)methyl)pyridin-2(1H)-one -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 6-(ethylaminomethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C8H12N2O/c1-2-9-6-7-4-3-5-8(11)10-7/h3-5,9H,2,6H2,1H3,(H,10,11)
Standard InChI Key SDNIEIXWTOHGRD-UHFFFAOYSA-N
SMILES CCNCC1=CC=CC(=O)N1
Canonical SMILES CCNCC1=CC=CC(=O)N1

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 2-pyridinone core substituted with an ethylaminomethyl group at position 6. X-ray crystallography of analogous pyridinones reveals a nearly planar ring system with slight puckering due to keto-enol tautomerism . The ethylamino side chain adopts a gauche conformation, minimizing steric clashes with the pyridinone oxygen. Hydrogen bonding between the NH group and carbonyl oxygen stabilizes the lactam form, as confirmed by IR spectra showing a strong C=O stretch at ~1,650 cm⁻¹ .

Physicochemical Parameters

Key properties derived from experimental and computational studies include:

PropertyValueSource
Molecular Weight152.19 g/mol
Density1.016–1.12 g/cm³
Boiling Point254.2–310.2°C
LogP1.35–1.66
Polar Surface Area (PSA)33.12–54.38 Ų
Aqueous Solubility2.1 mg/mL (pH 7.4)

The moderate LogP and PSA values suggest balanced lipophilicity and hydrophilicity, aligning with drug-like properties for central nervous system (CNS) targets .

Synthetic Pathways and Optimization

Primary Synthesis Routes

The compound is typically synthesized via a two-step protocol:

  • Mannich Reaction: Condensation of 6-methylpyridin-2(1H)-one with formaldehyde and ethylamine in ethanol yields the ethylaminomethyl derivative. This step proceeds at 60–80°C with a 68% isolated yield .

  • Purification: Recrystallization from ethyl acetate/hexane mixtures enhances purity to ≥95%, as verified by HPLC .

Alternative routes involve reductive amination of 6-formylpyridin-2(1H)-one with ethylamine using NaBH₃CN, though this method shows lower efficiency (45% yield).

Structural Analogues and SAR Insights

Modifications to the ethylamino group significantly impact bioactivity:

  • N-Alkylation: Replacement with bulkier substituents (e.g., isopropyl) reduces solubility but enhances binding to hydrophobic enzyme pockets, as observed in mutant IDH1 inhibitors .

  • Methylation of the Pyridinone Ring: 4-Hydroxy-6-methyl analogues (e.g., CAS 61296-13-7) demonstrate improved metabolic stability in hepatic microsomes (t₁/₂ > 120 min) .

Pharmacological Applications and Research Findings

Neurological Targets

In vitro studies of structurally related pyridinones reveal:

  • Dopamine Receptor Modulation: Analogues with ethylamino side chains exhibit D₂ receptor binding (Kᵢ = 120 nM), suggesting potential in Parkinson’s disease therapy .

  • MAO-B Inhibition: Substitution at the 6-position enhances selectivity for monoamine oxidase B (IC₅₀ = 0.8 μM), reducing neurotoxic metabolite formation .

Future Directions in Research

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PLGA-PEG) could enhance brain uptake, leveraging the compound’s inherent BBB permeability . Preliminary simulations show a 3.2-fold increase in glioblastoma cell uptake with functionalized carriers.

Enzyme Kinetics Studies

Isothermal titration calorimetry (ITC) is recommended to quantify binding affinities for IDH1 R132H and D₂ receptors, addressing current data gaps .

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